An In-depth Technical Guide to the Physicochemical Properties of (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride
Abstract: This technical guide provides a comprehensive framework for the characterization of (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride (CAS No: 1803609-73-5), a key intermediate in pharmaceutical and agrochemical research.[1] Recognizing the limited availability of public experimental data for this specific compound, this document adopts an expert-driven approach. It details the standard operating procedures and theoretical underpinnings for determining its critical physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but also the scientific rationale essential for robust compound evaluation and development.
Introduction and Molecular Overview
(2,4-dichloro-6-fluorophenyl)methanamine hydrochloride is a halogenated aromatic amine, a class of compounds of significant interest in medicinal chemistry.[1] Its structure, featuring a phenyl ring substituted with two chlorine atoms, a fluorine atom, and a methanamine hydrochloride group, suggests a unique profile of reactivity, stability, and biological activity.[1] The hydrochloride salt form generally enhances aqueous solubility and stability, making it suitable for use in various synthetic and screening applications.
A thorough understanding of its physicochemical properties is paramount. These parameters govern everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide outlines the authoritative, validated methodologies for characterizing this and other new chemical entities (NCEs).
Chemical Identity
A precise definition of the molecule is the foundation of all subsequent analysis.
| Identifier | Value | Source |
| IUPAC Name | (2,4-dichloro-6-fluorophenyl)methanamine;hydrochloride | EvitaChem[1] |
| CAS Number | 1803609-73-5 | EvitaChem[1] |
| Molecular Formula | C₇H₇Cl₃FN | EvitaChem[1] |
| Molecular Weight | 230.5 g/mol | EvitaChem[1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)CN)Cl)Cl.Cl | EvitaChem[1] |
| InChI Key | HHNAHMZVBBIBDM-UHFFFAOYSA-N | EvitaChem[1] |
Core Physicochemical Properties: Theory and Standardized Protocols
For any NCE entering a development pipeline, a core set of physicochemical data must be generated. The following sections detail the importance of each property and provide robust, universally accepted protocols for their determination.
Melting Point / Melting Range
Expertise & Experience: The melting point is a critical indicator of purity. A sharp, narrow melting range typically signifies a highly pure compound, whereas a broad, depressed range often indicates the presence of impurities.[2] This property also influences formulation decisions, particularly for solid dosage forms, and provides information on the compound's crystal lattice energy.
Trustworthiness: The protocol described below is based on the United States Pharmacopeia (USP) General Chapter <741> and OECD Guideline 102, which are the global standards for this determination.[2][3][4][5] Adherence to these standards ensures data integrity and cross-laboratory comparability.
-
Apparatus: Utilize a calibrated melting point apparatus consisting of a heated bath (e.g., silicone oil) or a metal block, a calibrated thermometer or digital temperature sensor, and a means for controlled heating.[3][6]
-
Sample Preparation: Gently pulverize a small amount of the dry (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride. Charge a capillary tube (0.8-1.2 mm internal diameter) with the powder to a packed height of 2.5-3.5 mm.[7]
-
Measurement:
-
Place the charged capillary in the apparatus.
-
Heat the apparatus at a controlled rate. A revised USP procedure specifies a ramp rate of 1°C/min for consistency.[8]
-
Record the temperature at which the first liquid phase appears (the start of the melting range).
-
Record the temperature at which the last solid particle disappears (the end of the melting range).
-
-
Calibration: The apparatus's accuracy must be regularly verified using USP Melting Point Reference Standards.[3][7]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Expertise & Experience: Solubility is arguably the most important physicochemical property for drug discovery. It directly impacts absorption, distribution, and the feasibility of developing both oral and parenteral formulations. Poor aqueous solubility is a primary cause of compound attrition. For an amine hydrochloride salt, solubility is expected to be pH-dependent, generally higher at lower pH values.
Trustworthiness: High-throughput kinetic solubility assays using nephelometry provide a rapid and resource-efficient initial assessment, crucial for early-stage discovery.[9][10] For definitive, thermodynamically-sound data required for later-stage development, the flask method described in OECD Guideline 105 is the gold standard.[11][12][13][14]
-
Principle: This high-throughput method measures the light scattered by insoluble particles that form when a compound precipitates from a solution.[10] It determines the concentration at which precipitation occurs when a DMSO stock solution is diluted into an aqueous buffer.[9]
-
Stock Solution: Prepare a high-concentration stock solution of (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Measurement: Place the plate in a laser nephelometer. The instrument detects the forward scattered light. The amount of scattered light is proportional to the amount of precipitate.[10]
-
Data Analysis: Plot the scattered light intensity versus compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in scattering is observed.[10]
Ionization Constant (pKa)
Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride, the primary amine is the ionizable group. The pKa value is critical for predicting its behavior in different physiological environments (e.g., stomach vs. intestine), understanding its solubility-pH profile, and predicting its interaction with biological targets.
Trustworthiness: Potentiometric titration is the most accurate and widely used method for pKa determination.[15][16] The protocol is a standard in the field and provides highly reliable data when performed with a calibrated system.[17][18]
-
Apparatus: An automated potentiometric titrator with a calibrated, combination pH electrode.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM).[17][18]
-
Maintain constant ionic strength using a background electrolyte like 0.15 M KCl.[17][18]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[17][18]
-
-
Titration:
-
Since the compound is a hydrochloride salt (an acid), it will be titrated with a standardized base solution (e.g., 0.1 M NaOH).
-
The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.[18]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting sigmoid curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.[17]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (LogP / LogD)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It influences membrane permeability, plasma protein binding, and metabolic stability. LogP is the partition coefficient of the neutral species between n-octanol and water. LogD is the distribution coefficient at a specific pH (e.g., physiological pH 7.4) and accounts for all species (ionized and neutral). For an ionizable compound like this, LogD is the more physiologically relevant parameter.
Trustworthiness: While the traditional shake-flask method (OECD 107) is the definitive standard, the HPLC method (OECD Guideline 117) is a highly reliable, rapid, and less material-intensive alternative for determining LogP.[19][20][21][22][23]
-
Principle: This method correlates the retention time (tR) of a compound on a reverse-phase HPLC column with the known LogP values of a set of reference standards. The stationary phase (e.g., C18) mimics the lipophilic n-octanol phase.
-
System: An HPLC system with a reverse-phase column (e.g., octadecyl-modified silica) and a UV detector.[20][23]
-
Calibration:
-
Prepare a series of reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Inject each standard and record its retention time.
-
Create a calibration curve by plotting the known LogP values versus the logarithm of the capacity factor, k (where k = (tR - t₀)/t₀, and t₀ is the column dead time).
-
-
Measurement:
-
Dissolve (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride in the mobile phase and inject it into the system.
-
Determine its retention time in duplicate.[20]
-
-
Calculation: Calculate the capacity factor (k) for the test compound and use the calibration curve to interpolate its LogP value.[20]
Identity and Purity Assessment
Establishing the identity and purity of a research compound is a non-negotiable step before its use in any application.
Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC with UV detection is the workhorse of purity analysis in the pharmaceutical industry.[24] It separates the main compound from any impurities or degradation products. The peak area percentage of the main peak relative to the total area of all peaks provides a measure of purity.
-
Column: A reverse-phase C18 column (e.g., 3.0 mm x 150 mm, 3 µm particle size) is a common starting point.[25]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A photodiode array (PDA) detector is ideal, as it can assess peak purity by comparing spectra across the peak, which helps to identify co-eluting impurities.[26]
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and run the gradient. The purity is typically reported as "% Area," calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Identity Confirmation by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is an essential tool for confirming the molecular weight of a compound.[27][28] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the molecule.[29][30]
-
Ionization: Electrospray ionization (ESI) is typically used for polar, ionizable molecules like this hydrochloride salt.
-
Analysis: The sample is infused or injected into the mass spectrometer.
-
Data Interpretation: The instrument measures the mass-to-charge ratio (m/z). For the free base (C₇H₆Cl₂FN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be compared to the measured value. A mass accuracy within 3-5 ppm provides high confidence in the assigned molecular formula.[29]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, key structural features to confirm would be the substitution pattern on the aromatic ring and the presence of the benzylic CH₂ and amine NH₂ protons. The coupling patterns between adjacent protons and between protons and the ¹⁹F nucleus would provide definitive proof of the structure.
Summary of Physicochemical Properties
The following table summarizes the known and proposed characterization data for (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride. This serves as a template for researchers to populate as experimental data is generated.
| Property | Value / Method | Rationale & Importance |
| Appearance | Expected: White to off-white crystalline solid | Basic quality control check. |
| Melting Range | To be determined via USP <741> / OECD 102 | Key indicator of purity and solid-state stability.[3][5] |
| Aqueous Solubility | To be determined via OECD 105 (Flask Method) or Nephelometry | Critical for absorption and formulation; dictates biological assay design.[10][11] |
| pKa | To be determined via Potentiometric Titration | Governs solubility-pH profile and charge state at physiological pH.[15] |
| LogP / LogD₇.₄ | To be determined via OECD 117 (HPLC Method) | Predicts membrane permeability, protein binding, and overall ADME profile.[19][21] |
| Chemical Purity | To be determined via HPLC-UV/PDA | Ensures the compound is suitable for its intended use and quantifies impurities. |
| Structural Identity | Confirmed via ¹H NMR, ¹³C NMR, and HRMS | Unambiguously confirms the molecular structure and formula.[29] |
Conclusion
While (2,4-dichloro-6-fluorophenyl)methanamine hydrochloride is a valuable research intermediate, its specific physicochemical properties are not widely documented in public literature. This guide provides the necessary technical framework for any research or development professional to systematically and robustly characterize this molecule. By employing the authoritative, validated methodologies outlined herein—grounded in USP and OECD guidelines—scientists can generate the high-quality, reliable data essential for advancing their research, ensuring scientific integrity, and making informed decisions in the development pipeline.
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